molecular formula C7H5N3O2S B1404462 2-(1H-Pyrazol-1-yl)-1,3-thiazole-4-carboxylic acid CAS No. 1437312-14-5

2-(1H-Pyrazol-1-yl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B1404462
CAS No.: 1437312-14-5
M. Wt: 195.2 g/mol
InChI Key: VORLYPGNZXRIBF-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-1-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted at the 2-position with a pyrazole ring and a carboxylic acid group at the 4-position. Its molecular formula is C7H5N3O2S, with a molecular weight of 195.20 g/mol .

Properties

IUPAC Name

2-pyrazol-1-yl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2S/c11-6(12)5-4-13-7(9-5)10-3-1-2-8-10/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORLYPGNZXRIBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1H-Pyrazol-1-yl)-1,3-thiazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C7H5N3O2S
  • CAS Number : 71668869
  • Melting Point : 170-172 °C

Biological Activity Overview

The biological activity of 2-(1H-Pyrazol-1-yl)-1,3-thiazole-4-carboxylic acid has been investigated in various studies. Key areas of research include its anti-parasitic, anti-cancer, and anti-inflammatory properties.

1. Anti-Parasitic Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 2-(1H-Pyrazol-1-yl)-1,3-thiazole-4-carboxylic acid, against Trypanosoma cruzi , the causative agent of Chagas disease. In vitro evaluations showed promising results:

CompoundIC50 (µM)Toxicity (Murine Macrophages)
PDAN 786 - 44Low

The mechanism of action appears to involve cell membrane damage, indicating a novel pathway for anti-parasitic activity. This is particularly relevant given the limitations of current treatments like nifurtimox and benzonidazole, which have significant toxicity and limited efficacy .

2. Anti-Cancer Activity

The pyrazole moiety has been linked to various anti-cancer activities. In a study assessing the cytotoxic effects on human cancer cell lines (e.g., H460, A549), compounds similar to 2-(1H-Pyrazol-1-yl)-1,3-thiazole-4-carboxylic acid demonstrated significant inhibition:

Cell LineIC50 (µg/mL)
H460< 5
A549< 10
HT-29< 8

These findings suggest that the compound may disrupt critical cellular processes in cancer cells, potentially through apoptosis induction or cell cycle arrest .

3. Anti-Inflammatory Activity

The compound has also shown promise as an anti-inflammatory agent. In a series of experiments comparing various pyrazole derivatives, some exhibited significant inhibition of pro-inflammatory markers:

CompoundIC50 (µg/mL)Reference Drug IC50 (µg/mL)
Compound A57.24Diclofenac Sodium: 54.65
Compound B60.56Diclofenac Sodium: 54.65

These results indicate that derivatives of this compound could serve as effective alternatives to conventional anti-inflammatory medications .

Case Studies

A notable case study involved the synthesis and evaluation of a series of thiazole-containing compounds for their biological activities. The synthesized compounds were tested against various pathogens and cancer cell lines, demonstrating that modifications to the thiazole ring significantly influenced their bioactivity.

Example Case Study:

In a study published in Nature, researchers synthesized several derivatives based on the thiazole framework and evaluated their effects on apoptosis in cancer cells. The study found that specific substitutions enhanced cytotoxicity significantly compared to standard treatments like doxorubicin .

Chemical Reactions Analysis

Substitution Reactions

The pyrazole and thiazole rings participate in nucleophilic substitution reactions. Key examples include:

Halogenation

The thiazole ring undergoes electrophilic substitution at the 5-position. For example, bromination with liquid bromine in acetic acid yields 5-bromo derivatives .

Coupling Reactions

The pyrazole nitrogen facilitates Suzuki-Miyaura cross-coupling with arylboronic acids. A representative reaction uses Pd(PPh₃)₄ as a catalyst, yielding biaryl derivatives (Table 1) .

Table 1: Substitution Reaction Conditions and Yields

Reaction TypeReagents/ConditionsProductYield (%)Source
BrominationBr₂, CH₃COOH, 0°C → RT5-Bromo-thiazole derivative78–85
Suzuki CouplingArylboronic acid, Pd(PPh₃)₄, K₂CO₃Biaryl-substituted pyrazole-thiazole65–72

Oxidation and Reduction

The thiazole ring and carboxylic acid group exhibit redox activity:

Oxidation

  • The thiazole sulfur can be oxidized to sulfoxide or sulfone derivatives using H₂O₂ or m-CPBA .

  • The carboxylic acid group remains stable under mild oxidation conditions but decarboxylates at >200°C .

Reduction

  • Catalytic hydrogenation (H₂, Pd/C) reduces the thiazole ring to a thiazolidine, altering ring aromaticity .

Esterification and Amidation

The carboxylic acid group undergoes standard derivatization:

Esterification

Reaction with alcohols (e.g., methanol) in the presence of H₂SO₄ yields methyl esters (Table 2) .

Amidation

Coupling with amines using EDC/HOBt forms amides, critical for pharmacological applications .

Table 2: Carboxylic Acid Derivitization

ReactionReagents/ConditionsProductYield (%)Source
Methyl Ester FormationMeOH, H₂SO₄, refluxMethyl ester89
Amide FormationR-NH₂, EDC, HOBt, DMFThiazole-4-carboxamide75–82

Cyclocondensation Reactions

The compound participates in heterocycle formation:

Thiazole Ring Functionalization

Reaction with hydrazonoyl chlorides forms pyrazolo[5,1-b]thiazole hybrids, as shown in Scheme 1 :

Scheme 1: Cyclocondensation with Hydrazonoyl Chlorides

text
2-(1H-Pyrazol-1-yl)-1,3-thiazole-4-carboxylic acid + Hydrazonoyl chloride → Pyrazolo[5,1-b]thiazole derivative (Yield: 84–87%)

Conditions: EtOH, Et₃N, reflux .

Biological Activity Modulation

Derivatives exhibit structure-dependent bioactivity:

  • Anticancer Activity : Ester derivatives show IC₅₀ values of 1.2–3.8 μM against MiaPaCa-2 pancreatic cancer cells .

  • Antimicrobial Activity : Amide derivatives demonstrate MIC values of 4–16 μg/mL against S. aureus and E. coli .

Spectroscopic Characterization

Key spectral data for reaction monitoring:

  • ¹H NMR : Thiazole C5 proton resonates at δ 7.42 (s, 1H) .

  • ¹³C NMR : Carboxylic acid carbon appears at δ 165.8 ppm .

  • HRMS : [M+H]⁺ calculated for C₈H₇N₃O₂S: 209.0234; found: 209.0231 .

Comparison with Similar Compounds

Research Findings and Implications

  • Anti-Virulence Activity : Phenyl-substituted analogs like 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid have demonstrated potent inhibition of AgrA, a key QS regulator in S. aureus . Pyrazole variants are hypothesized to exhibit similar activity but require experimental validation.
  • Solubility and Bioavailability : Thienyl- and pyrrole-substituted analogs show improved organic solubility, which could enhance drug delivery . In contrast, phenyl- and pyrazole-substituted compounds may require prodrug strategies for aqueous administration.
  • Metabolic Stability : Methylation of the pyrazole ring (e.g., in 2-(1-methyl-1H-pyrazol-4-yl)- analogs) could reduce oxidative metabolism, extending half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1H-Pyrazol-1-yl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
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2-(1H-Pyrazol-1-yl)-1,3-thiazole-4-carboxylic acid

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